N-(5-Chloro-2-hydroxyphenyl)dodecanamide
Description
N-(5-Chloro-2-hydroxyphenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide (C12 alkyl chain) linked to a 5-chloro-2-hydroxyphenyl moiety.
Properties
Molecular Formula |
C18H28ClNO2 |
|---|---|
Molecular Weight |
325.9g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)dodecanamide |
InChI |
InChI=1S/C18H28ClNO2/c1-2-3-4-5-6-7-8-9-10-11-18(22)20-16-14-15(19)12-13-17(16)21/h12-14,21H,2-11H2,1H3,(H,20,22) |
InChI Key |
GQRPODLWAGLXQK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Substituted Phenyl Groups
Compounds sharing the 5-chloro-2-hydroxyphenyl substitution but differing in the amide side chain or core structure:
Key Observations :
- Bioactivity : The pyrazine-carboxamide derivatives (7b–7f) exhibit antimycobacterial activity, suggesting that the 5-chloro-2-hydroxyphenyl group may enhance interactions with microbial targets .
- Structural Flexibility : The sulfonamide analog () demonstrates how substitutions on the nitrogen or aryl ring modulate physicochemical properties (e.g., solubility, bioavailability) .
Dodecanamide Derivatives with Hydrophilic Substituents
Compounds sharing the dodecanamide (C12) backbone but differing in nitrogen-linked substituents:
Key Observations :
- Functional Diversity : Lauramide derivatives () are widely used in cosmetics and industrial formulations for their surfactant and antistatic properties, driven by their amphiphilic structures .
- Role of Substituents : The 5-chloro-2-hydroxyphenyl group in the target compound introduces steric hindrance and hydrogen-bonding capacity compared to simpler hydroxyalkyl substituents (e.g., MEA, MIPA). This may reduce surface activity but enhance binding to biological targets.
Physicochemical and Functional Comparisons
Melting Points and Solubility:
- Pyrazine-carboxamide analogs (7b–7f) exhibit high melting points (239.7–262.1°C) due to hydrogen bonding from the pyrazine core and aryl hydroxyl groups .
Preparation Methods
Source Identification and Authentication
N-(5-Chloro-2-hydroxyphenyl)dodecanamide has been identified as a secondary metabolite in the marine red seaweed Gracilaria corticata, collected from Mandapam, India. Authentication of the algal species was performed by CSIR-Central Salt Marine Chemical Research Institute, confirming its taxonomic classification.
Methanol Extraction Protocol
The compound was isolated through a methanol-based extraction process:
-
Sample Preparation : Fresh Gracilaria corticata was washed, shade-dried, and powdered using an electric blender.
-
Solvent Extraction : 2 g of powdered algae was mixed with 20 mL of methanol and agitated overnight at 32°C.
-
Filtration and Evaporation : The extract was filtered through Whatman No. 1 filter paper, and the solvent was evaporated using a rotary vacuum evaporator to obtain a crude extract.
GC-MS Analysis for Compound Identification
The methanol extract was analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) using a Perkin-Elmer Clarus 680 system. Key parameters included:
-
Column : Elite-5MS (30 m × 0.25 mm ID)
-
Carrier Gas : Helium at 1 mL/min
-
Oven Temperature : 60°C (2 min) → 300°C (10°C/min ramp)
This compound was detected at a retention time of 25.373 min, with a molecular ion peak at m/z 325.87. The compound constituted 2.048% of the total extractable metabolites, as quantified by peak area.
Table 1: GC-MS Parameters for Natural Extraction of this compound
| Parameter | Specification |
|---|---|
| Retention Time (min) | 25.373 |
| Molecular Weight (Da) | 325.87 |
| Peak Area (%) | 2.048 |
| Ion Source Temperature | 240°C |
Chemical Synthesis Approaches
Esterification and Aminolysis Using Sulfuric Acid Catalysis
A generalized method for amide synthesis, adapted from sulfonamide derivative protocols, involves:
-
Esterification : Reacting dodecanoic acid with ethanol in the presence of sulfuric acid to form ethyl dodecanoate.
-
Aminolysis : Refluxing the ester with 5-chloro-2-hydroxyaniline to facilitate nucleophilic acyl substitution.
Reaction Conditions :
This method yields a crude product, which is purified via recrystallization or column chromatography.
Coupling Reagent-Mediated Amide Bond Formation
Modern synthetic routes employ coupling agents to activate carboxylic acids for amide formation:
-
Acid Activation : Dodecanoic acid is treated with N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
-
Amine Coupling : 5-Chloro-2-hydroxyaniline is added to the activated acid, yielding the target amide.
Optimization Notes :
Table 2: Comparison of Synthetic Methods
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Sulfuric Acid Catalysis | H₂SO₄, Ethanol | 70°C | 50–60 |
| EDC/HOBt Coupling | EDC, HOBt, DCM | RT | 60–75 |
Challenges in Synthesis and Purification
Hydroxyl Group Reactivity
The phenolic -OH group in 5-chloro-2-hydroxyaniline poses a risk of side reactions during synthesis. Protection Strategies :
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